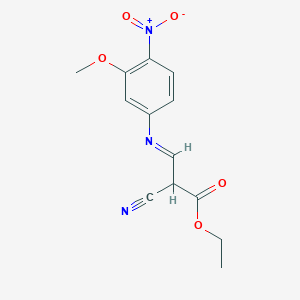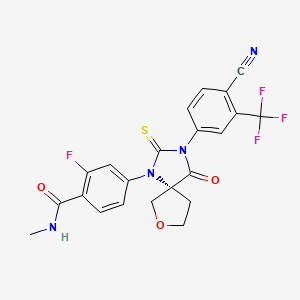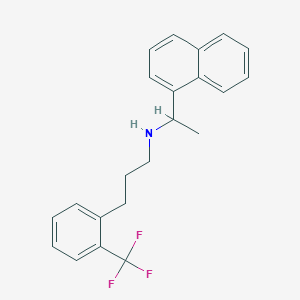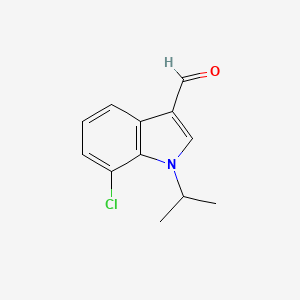![molecular formula C11H13NO3S B1432410 (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid CAS No. 1309040-01-4](/img/structure/B1432410.png)
(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid
概要
説明
(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid: is an organic compound that belongs to the class of amino acids It features a phenylsulfanyl group attached to the acetamido moiety, which is further connected to the propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylsulfanyl acetic acid and ®-2-aminopropanoic acid.
Formation of Amide Bond: The phenylsulfanyl acetic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This facilitates the formation of an amide bond with ®-2-aminopropanoic acid.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid can undergo oxidation reactions, where the phenylsulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can also be reduced, typically targeting the amide bond or the phenylsulfanyl group, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, where it is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium halides, alkoxides, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives, thiol derivatives.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress or enzyme dysregulation.
Industry:
Material Science: It can be incorporated into polymers and materials to impart specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in redox reactions, influencing the oxidative state of the target. The amide bond and propanoic acid moiety can form hydrogen bonds and electrostatic interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
(2R)-2-[2-(phenylthio)acetamido]propanoic acid: Similar structure but with a phenylthio group instead of phenylsulfanyl.
(2R)-2-[2-(phenylsulfinyl)acetamido]propanoic acid: Contains a phenylsulfinyl group, which is an oxidized form of phenylsulfanyl.
(2R)-2-[2-(phenylsulfonyl)acetamido]propanoic acid: Features a phenylsulfonyl group, representing a further oxidized state.
Uniqueness:
Redox Properties: The phenylsulfanyl group in (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid provides unique redox properties, allowing it to participate in specific oxidation and reduction reactions.
Binding Affinity: The combination of the phenylsulfanyl group and the amide bond enhances the compound’s binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds.
特性
IUPAC Name |
(2R)-2-[(2-phenylsulfanylacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8(11(14)15)12-10(13)7-16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQHBMGKIUWBHB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1432328.png)



![3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide](/img/structure/B1432337.png)








![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1432350.png)
